

The Discovery and Synthesis of GS-5829: A BET Bromodomain Inhibitor

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Compound of Interest

Compound Name: GS-5829

Cat. No.: B1574629

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Introduction

GS-5829, also known as Alobresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.^{[1][2]} Developed by Gilead Sciences, this investigational compound has been evaluated for its therapeutic potential in a range of hematological malignancies and solid tumors, including chronic lymphocytic leukemia (CLL), metastatic castration-resistant prostate cancer (mCRPC), and uterine serous carcinoma.^{[3][4][5]} **GS-5829** represents a significant effort in the field of epigenetics, targeting key regulators of gene transcription involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological activity of **GS-5829**.

Discovery and Medicinal Chemistry

The discovery of **GS-5829** emerged from medicinal chemistry efforts focused on identifying potent and selective inhibitors of BET bromodomains. The core chemical scaffold of **GS-5829** is a benzimidazole substituted with a 3,5-dimethylisoxazole moiety. This isoxazole group is a key pharmacophore that mimics acetylated lysine residues, enabling the molecule to bind to the acetyl-lysine binding pocket of BET bromodomains.

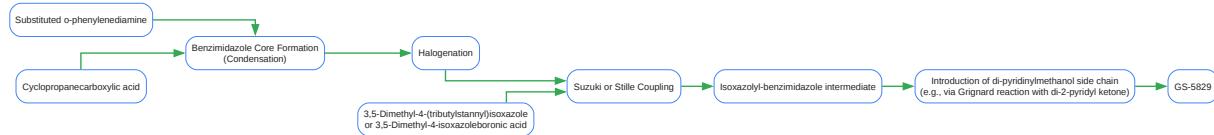
Structure-activity relationship (SAR) studies on related benzimidazole series revealed that substitutions at various positions on the benzimidazole ring system significantly influence

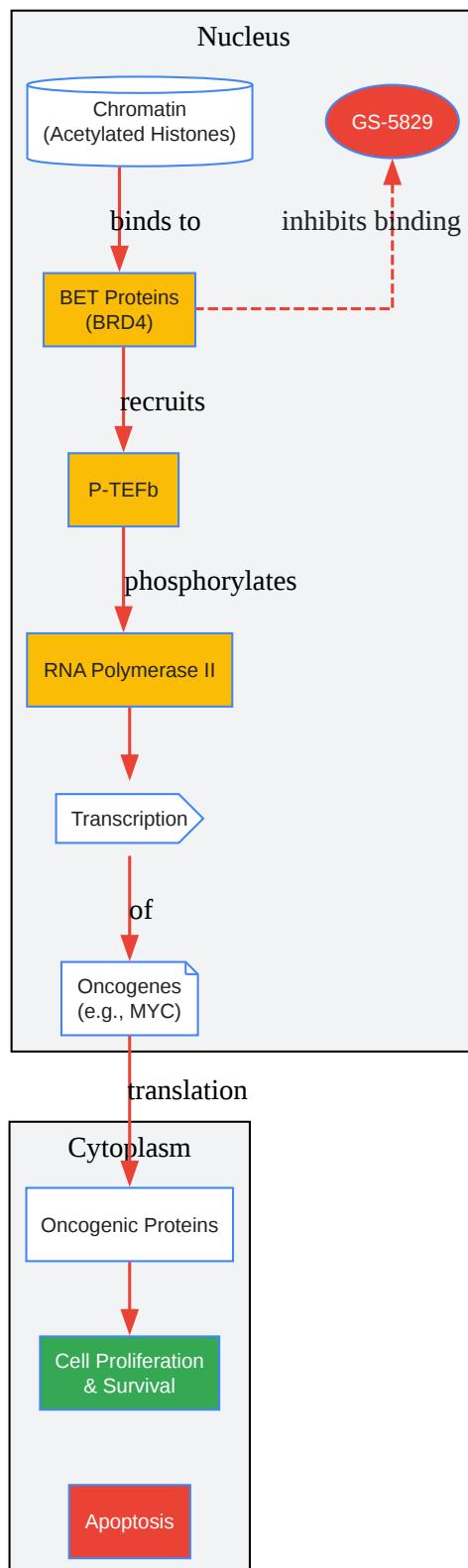
potency and selectivity for the first bromodomain of BRD4 (BRD4(1)) over other bromodomains, such as that of CREB-binding protein (CBP). The strategic placement of a cyclopropyl group and a di(pyridin-2-yl)methanol group on the benzimidazole core of **GS-5829** was crucial for optimizing its binding affinity and drug-like properties.

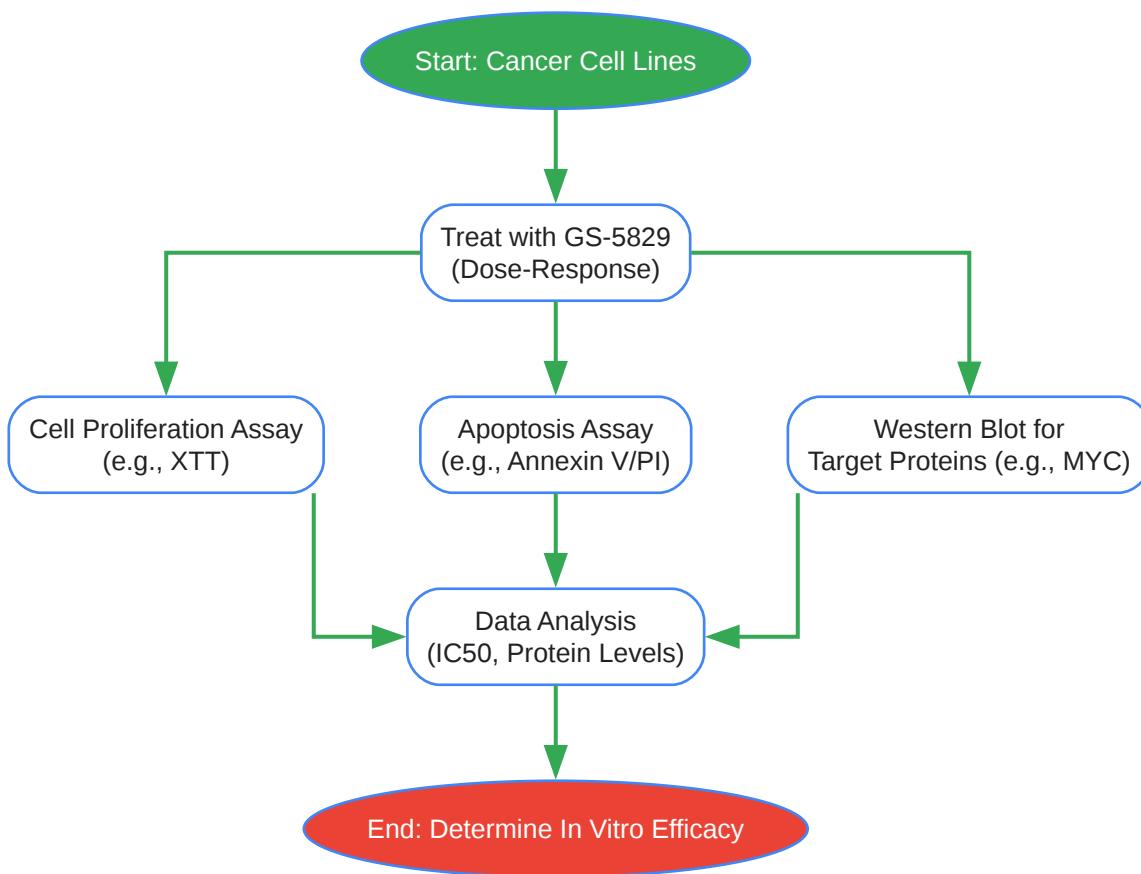
Chemical Synthesis of **GS-5829**

While the precise, step-by-step synthesis protocol for **GS-5829** employed by Gilead Sciences is proprietary, a plausible synthetic route can be devised based on established methods for the synthesis of similar isoxazolyl-substituted benzimidazoles. The synthesis would likely involve the construction of the substituted benzimidazole core followed by the introduction of the di-pyridinylmethanol side chain.

A potential synthetic workflow is outlined below:







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